Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15N3O2. It is characterized by the presence of a tert-butyl group, an amino group, a cyano group, and an azetidine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the core structure.
Reaction Steps: The azetidine ring is functionalized with an amino group and a cyano group through a series of reactions involving reagents like cyanogen bromide and ammonia.
Protection and Deprotection: The tert-butyl group is often introduced to protect the amino group during synthesis and is later removed if necessary.
Industrial Production Methods:
Batch Production: The compound is produced in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, etc.
Reduction Products: Primary amines, secondary amines, etc.
Substitution Products: Alkylated azetidines.
Mechanism of Action
Mode of Action
- tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate may exert its effects through various mechanisms:
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is utilized in the development of drugs targeting various diseases. Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar structure but lacks the amino group.
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a different substituent on the azetidine ring.
Uniqueness:
The presence of both amino and cyano groups in tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate makes it more reactive and versatile compared to similar compounds.
This compound's unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBBSVDHIWMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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